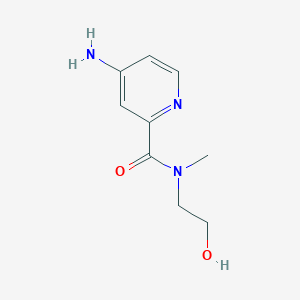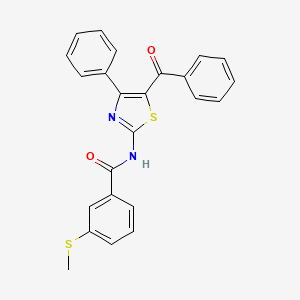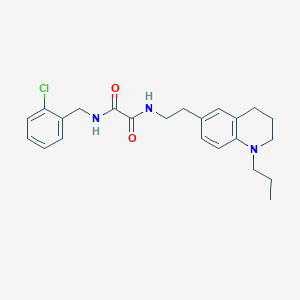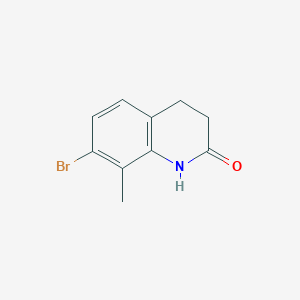
4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide is a chemical compound with a unique structure that includes an amino group, a hydroxyethyl group, and a methylpyridine carboxamide moiety
Aplicaciones Científicas De Investigación
4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as corrosion resistance and antimicrobial coatings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide typically involves the reaction of 4-aminopyridine with N-methyl-2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
4-aminopyridine+N-methyl-2-chloroacetamideNaOH, H2O, heatthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-amino-N-(2-carboxyethyl)-N-methylpyridine-2-carboxamide.
Reduction: 4-amino-N-(2-aminoethyl)-N-methylpyridine-2-carboxamide.
Substitution: Various N-alkyl or N-acyl derivatives.
Mecanismo De Acción
The mechanism of action of 4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
- 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.
- 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide.
- 4-amino-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide.
Comparison: Compared to its analogs, 4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide exhibits unique properties due to the presence of the pyridine ring, which can enhance its binding affinity to certain biological targets. Additionally, the specific positioning of the functional groups can influence its reactivity and stability in various chemical reactions .
Propiedades
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-12(4-5-13)9(14)8-6-7(10)2-3-11-8/h2-3,6,13H,4-5H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTBDHRPYDHDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=NC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2445880.png)


![(E)-ethyl 2-benzylidene-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2445887.png)

![2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2445889.png)


![(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one](/img/structure/B2445895.png)

![3-Bromo-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2445897.png)
![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)


